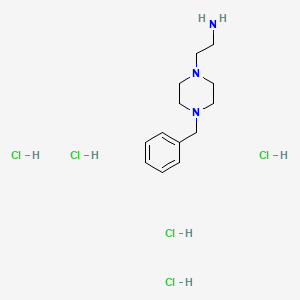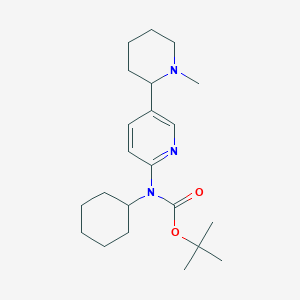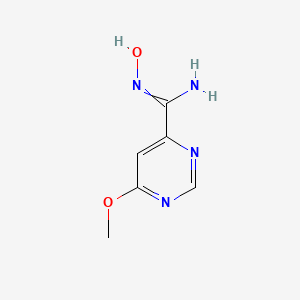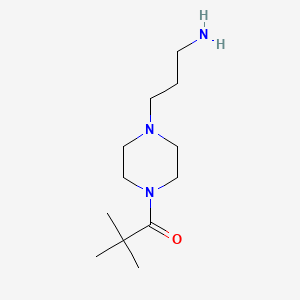
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8BrClN2O It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of Methanamine Group: The next step involves the introduction of the methanamine group at the 2-position of the benzoxazole ring. This can be done by reacting the intermediate with formaldehyde and ammonium chloride under basic conditions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoxazole derivatives.
Oxidation Reactions: Imines, nitriles.
Reduction Reactions: Amine derivatives.
科学的研究の応用
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biological studies to investigate the interactions of benzoxazole derivatives with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of benzoxazole derivatives.
6-Chloro-1,3-benzoxazol-2-yl)methanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Benzoxazole: The parent compound without any substituents.
Uniqueness
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 6-position and the methanamine group at the 2-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C8H8BrClN2O |
|---|---|
分子量 |
263.52 g/mol |
IUPAC名 |
(6-bromo-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H |
InChIキー |
SATXUZAJHGQLBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)

![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)



![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)
